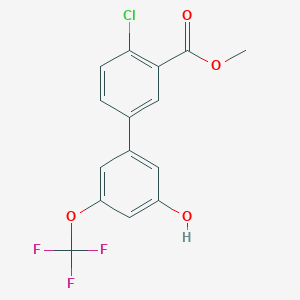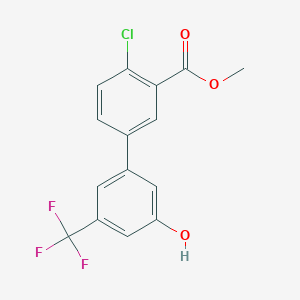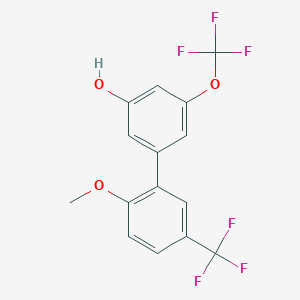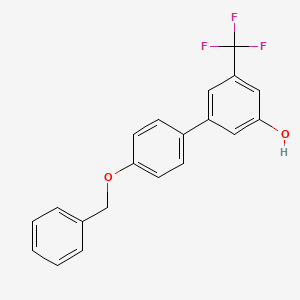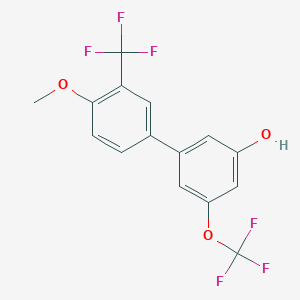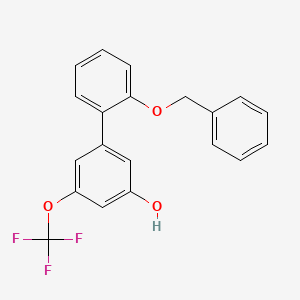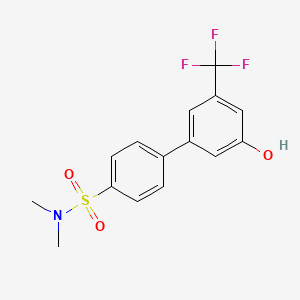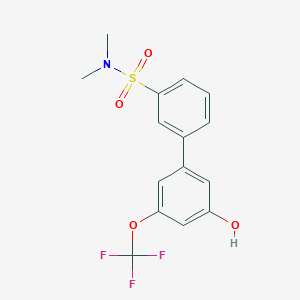
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% (5-DMS-3-TFMP) is an organic compound belonging to the class of phenols. It is an important reagent used in organic synthesis and has a wide range of applications in scientific research. 5-DMS-3-TFMP is a colorless liquid with a melting point of -13.3°C and a boiling point of 118°C. It is also soluble in most organic solvents and has a low toxicity.
Wirkmechanismus
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is largely unknown. However, it is believed to act as an acid-base catalyst in organic synthesis reactions. It is also believed to act as a ligand in coordination chemistry, where it can form strong bonds with metal ions. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been shown to act as a nucleophile in the synthesis of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% are largely unknown. However, it is known to be non-toxic and is not believed to cause any adverse effects in humans or other organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments include its low toxicity, its ability to act as an acid-base catalyst, its ability to act as a ligand in coordination chemistry, and its ability to act as a nucleophile in organic synthesis reactions. The main limitation of using 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% in lab experiments is its relatively low boiling point, which can make it difficult to use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for the use of 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%. These include further research into its mechanism of action and its biochemical and physiological effects, as well as its use as a reagent in the synthesis of novel organic compounds. Additionally, further research into its use as a catalyst in polymerization reactions, as a ligand in coordination chemistry, and as a precursor in the synthesis of other organosulfur compounds could be beneficial. Finally, its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds could also be explored.
Synthesemethoden
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is typically synthesized through a three-step process. The first step involves the reaction of 3-trifluoromethylphenol with N,N-dimethylsulfamoyl chloride in the presence of a base, such as sodium hydroxide, to produce the corresponding sulfonamide. The second step involves the reaction of the sulfonamide with a base, such as sodium hydroxide, to form the corresponding sulfonamide salt. The third step involves the reaction of the sulfonamide salt with an acid, such as hydrochloric acid, to form the desired 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95%.
Wissenschaftliche Forschungsanwendungen
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of novel fluorinated compounds, such as fluoroalkyl ethers, and as a precursor in the synthesis of other organosulfur compounds.
Eigenschaften
IUPAC Name |
3-[3-hydroxy-5-(trifluoromethoxy)phenyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO4S/c1-19(2)24(21,22)14-5-3-4-10(8-14)11-6-12(20)9-13(7-11)23-15(16,17)18/h3-9,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCSEBQJRIVCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)
